2-bromo-N-(3-chlorophenyl)acetamide
Overview
Description
2-Bromo-N-(3-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 3-chlorophenyl group and the alpha carbon of the acetamide is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-chlorophenyl)acetamide typically involves the bromination of N-(3-chlorophenyl)acetamide. The process can be summarized as follows:
Starting Material: N-(3-chlorophenyl)acetamide.
Reagent: Bromine (Br2).
Solvent: Acetic acid or another suitable solvent.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: The amide group can be oxidized under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(3-chlorophenyl)ethylamine.
Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(3-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine and chlorine atoms in the molecule can interact with biological targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
- N-(4-Bromo-2-chlorophenyl)acetamide
- 2-Bromo-N-(3,4-dichlorophenyl)acetamide
- N-(3-Chlorophenyl)acetamide
Comparison:
- N-(4-Bromo-2-chlorophenyl)acetamide: Similar structure but with the bromine and chlorine atoms in different positions, leading to different reactivity and applications.
- 2-Bromo-N-(3,4-dichlorophenyl)acetamide: Contains an additional chlorine atom, which can influence its chemical properties and biological activity.
- N-(3-Chlorophenyl)acetamide: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
Properties
IUPAC Name |
2-bromo-N-(3-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGYNTUFGSUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336316 | |
Record name | 2-bromo-N-(3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41964-65-2 | |
Record name | 2-bromo-N-(3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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